3-Hydroxy-4-phenylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a hydroxyl group attached to one ring and a carboxylic acid group attached to the other
Mechanism of Action
Target of Action
Similar compounds such as biphenyl derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that hydroxybiphenyls can undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in its interaction with its targets.
Biochemical Pathways
It’s known that biphenyl derivatives can be involved in various biological activities . For instance, microbial degradation of polychlorinated biphenyls (PCBs), a class of biphenyl derivatives, can occur through anaerobic reductive dechlorination, aerobic metabolic degradation, or the coupling of anaerobic dechlorination and aerobic degradation .
Result of Action
It’s known that biphenyl derivatives can exhibit various biological activities, which could potentially result in diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of varying dosages of 2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid in animal models .
Metabolic Pathways
The metabolic pathways involving 2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid are not well-characterized. It’s plausible that it could interact with enzymes or cofactors and influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki coupling reaction between 2-benzyloxy-1-bromine-3-nitrobenzene and 3-carboxyphenylboronic acid. This reaction is followed by hydrogenation and debenzylation under the catalysis of palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
For large-scale industrial production, the preparation method involves the use of easily available raw materials, low toxicity reagents, and short reaction steps. The yield of this method is significantly higher than traditional methods, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4’-Hydroxy-4,5-dimethoxy-[1,1’-biphenyl]-2-carbonitrile: This compound is used as a temporary directing group for meta-directed C-H functionalization.
2’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Similar in structure but with different functional groups and applications.
Properties
IUPAC Name |
3-hydroxy-4-phenylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSADESJTZDXCPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616375 |
Source
|
Record name | 2-Hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106593-48-0 |
Source
|
Record name | 2-Hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.